molecular formula C13H9BrCl2OZn B14893562 4-(3,4-Dichlorophenoxymethyl)phenylZinc bromide

4-(3,4-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14893562
M. Wt: 397.4 g/mol
InChI Key: FAGXTFAICUCRBF-UHFFFAOYSA-M
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Description

4-(3,4-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the dichlorophenyl group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,4-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3,4-dichlorophenoxymethyl)phenyl bromide+Zn4-(3,4-dichlorophenoxymethyl)phenylzinc bromide\text{4-(3,4-dichlorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(3,4-dichlorophenoxymethyl)phenyl bromide+Zn→4-(3,4-dichlorophenoxymethyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Tetrahydrofuran: Serves as the solvent to stabilize the organozinc reagent and facilitate the reaction.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4-(3,4-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of new pharmaceuticals by facilitating the formation of carbon-carbon bonds.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is typically facilitated by a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)phenylzinc bromide
  • 4-(3,4-dimethylphenyl)phenylzinc bromide
  • 4-(3,4-difluorophenyl)phenylzinc bromide

Uniqueness

4-(3,4-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and selectivity in various chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules where high reactivity and selectivity are required.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,2-dichloro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

FAGXTFAICUCRBF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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